Technical Profile: 2-(Methylthio)phenyl Isocyanate
Technical Profile: 2-(Methylthio)phenyl Isocyanate
CAS: 52260-30-7 | Formula: C₈H₇NOS | Molecular Weight: 165.21 g/mol [1][2]
Executive Summary
2-(Methylthio)phenyl isocyanate is a specialized electrophilic intermediate utilized primarily in the synthesis of urea and carbamate pharmacophores within medicinal chemistry. Characterized by an ortho-substituted thioether group, this compound offers unique steric and electronic properties that influence ligand binding affinity and metabolic stability in drug candidates. Its molecular weight of 165.21 Da serves as a critical stoichiometric anchor for reaction planning and mass spectrometric validation.
This guide details the physicochemical properties, synthetic utility, and analytical characterization of 2-(methylthio)phenyl isocyanate, designed for researchers optimizing lead compounds in kinase inhibition and GPCR modulation.
Physicochemical Specifications
Accurate molecular weight and physical constants are prerequisites for precise stoichiometry in parallel synthesis libraries.
| Parameter | Value | Technical Note |
| Molecular Weight (Average) | 165.21 g/mol | Used for molarity calculations. |
| Monoisotopic Mass | 165.0248 Da | Critical for High-Res Mass Spec (HRMS) confirmation. |
| Molecular Formula | C₈H₇NOS | Carbon (58.16%), Hydrogen (4.27%), Nitrogen (8.48%), Oxygen (9.68%), Sulfur (19.41%). |
| CAS Number | 52260-30-7 | Specific to the ortho isomer. (Distinct from para-isomer CAS 1632-84-4). |
| Boiling Point | 126 °C @ 5 mmHg | High vacuum required for distillation to prevent thermal decomposition. |
| Density | 1.21 g/mL @ 25 °C | Denser than water; facilitates phase separation in aqueous workups. |
| Refractive Index ( | 1.600 | High index indicative of aromatic conjugation. |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation or moisture exposure. |
Synthetic Architecture & Reactivity
The utility of 2-(methylthio)phenyl isocyanate lies in the high reactivity of the isocyanate (-N=C=O) group towards nucleophiles. The ortho-methylthio group (-SMe) introduces a steric handle that can lock conformation in downstream drug targets, a common strategy in designing atropisomeric kinase inhibitors.
3.1 Synthesis of the Isocyanate
The compound is typically synthesized from 2-(methylthio)aniline via phosgenation. Due to safety concerns with phosgene gas, triphosgene (solid equivalent) is the preferred laboratory reagent.
Protocol Logic:
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Precursor: 2-(Methylthio)aniline (CAS 2987-53-3).
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Reagent: Triphosgene (0.33 eq) or Phosgene.
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Mechanism: Nucleophilic attack of the amine on the carbonyl of phosgene, followed by elimination of HCl to form the isocyanate.
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Self-Validating Step: The disappearance of the broad N-H stretch (3300-3400 cm⁻¹) and appearance of the sharp, strong isocyanate peak (~2270 cm⁻¹) in IR confirms conversion.
3.2 Downstream Applications (Urea/Carbamate Synthesis)
The primary application is the formation of 1,3-disubstituted ureas (via reaction with amines) or carbamates (via reaction with alcohols).
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Reaction with Amines: Spontaneous at Room Temperature (RT) in non-nucleophilic solvents (DCM, THF).
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Reaction with Alcohols: Often requires heating or a Lewis acid catalyst (e.g., DBTL) due to lower nucleophilicity of hydroxyls compared to amines.
3.3 Visualization of Synthetic Pathways
The following diagram illustrates the synthesis of the isocyanate and its divergent reactivity.
Figure 1: Synthetic workflow from aniline precursor to urea/carbamate libraries via the isocyanate intermediate.
Analytical Characterization & Validation
Confirming the identity of 2-(methylthio)phenyl isocyanate requires a multi-modal approach. The molecular weight is the primary checkpoint.
4.1 Mass Spectrometry (MS)
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Technique: GC-MS or LC-MS (APCI mode preferred over ESI due to moisture sensitivity).
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Target Signal:
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Fragmentation: Expect loss of the isocyanate group (-NCO, 42 Da) leading to a fragment at ~123 m/z (thioanisole cation).
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Isotope Pattern: Sulfur-34 (4.2% natural abundance) will generate an [M+2] peak at 167 m/z with ~4-5% intensity relative to the base peak. This is a diagnostic signature for sulfur-containing compounds.
4.2 Infrared Spectroscopy (FT-IR)
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Diagnostic Peak: A very strong, sharp absorption band at 2250–2270 cm⁻¹ (asymmetric -N=C=O stretch).
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Absence of Impurities: Absence of broad O-H or N-H bands (3300–3500 cm⁻¹) confirms the sample has not hydrolyzed to the amine or urea.
4.3 Nuclear Magnetic Resonance (¹H NMR)
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Solvent: CDCl₃ or DMSO-d₆ (dry).
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S-Methyl Group: Singlet at δ 2.4–2.5 ppm (3H).
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Aromatic Region: Multiplets at δ 7.0–7.5 ppm (4H). The ortho substitution pattern creates a distinct splitting pattern compared to para isomers.
4.4 Analytical Logic Diagram
The following decision tree outlines the quality control process.
Figure 2: Quality control decision tree for validating 2-(methylthio)phenyl isocyanate integrity.
Experimental Protocol: Urea Synthesis
Objective: Synthesis of 1-(2-(methylthio)phenyl)-3-propylurea (Example Application).
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Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-(methylthio)phenyl isocyanate (165 mg, 1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 5 mL).
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Addition: Add n-propylamine (59 mg, 1.0 mmol, 1.0 eq) dropwise at 0 °C.
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Note: The reaction is highly exothermic. Cooling controls the rate and prevents side reactions.
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Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 2 hours.
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Monitoring: Check by TLC (SiO₂, 30% EtOAc/Hexanes). The isocyanate spot (high R_f) should disappear.
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Workup: Evaporate solvent under reduced pressure. The resulting solid is typically the pure urea.
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Yield Calculation: Theoretical Yield = 1.0 mmol × MW(Urea Product).
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MW(Product) = 165.21 (Isocyanate) + 59.11 (Amine) = 224.32 g/mol .
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Safety & Handling
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Lachrymator: The vapor is extremely irritating to eyes and mucous membranes. Handle only in a functioning fume hood.
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Moisture Sensitivity: Reacts with water to form 1,3-bis(2-(methylthio)phenyl)urea and CO₂. Store under inert gas (Nitrogen/Argon) at 2–8 °C.
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Toxicity: Like all isocyanates, it is a potential respiratory sensitizer.[4] Avoid inhalation.
References
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ChemicalBook. (n.d.). 2-(Methylthio)phenyl isocyanate Properties and CAS 52260-30-7.[1][2] Retrieved from
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Sigma-Aldrich. (n.d.). 2-(Methylthio)phenyl isocyanate Product Specification. Retrieved from [5]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 142840, 2-(Methylthio)phenyl isothiocyanate (Analogous structure for property comparison). Retrieved from
- Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.
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Santa Cruz Biotechnology. (n.d.).[1] 2-(Methylthio)phenyl isocyanate Data Sheet. Retrieved from [1]
